3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a complex organic compound that features a combination of pyridine, thiazole, and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
- 3-(Dimethylamino)-1-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H13N3OS |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2-pyridin-4-yl-1,3-thiazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)8-5-11(17)12-9-15-13(18-12)10-3-6-14-7-4-10/h3-9H,1-2H3 |
InChI Key |
LWXJJGZRDIABBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=NC=C2 |
Origin of Product |
United States |
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